3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole
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Overview
Description
3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, a phenyl group, and a propoxy group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 1-methyl-3-phenyl-2-propoxy-1-propen-1-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-hydroxy-1H-pyrazole: Similar structure but with a hydroxy group instead of a propoxy group.
3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-ethoxy-1H-pyrazole: Similar structure but with an ethoxy group instead of a propoxy group.
3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-methoxy-1H-pyrazole: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
60627-70-5 |
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Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-5-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C19H19ClN2O/c1-3-13-23-19-17(14-9-11-16(20)12-10-14)21-22(2)18(19)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
InChI Key |
SJKUBHMPCBVADC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N(N=C1C2=CC=C(C=C2)Cl)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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